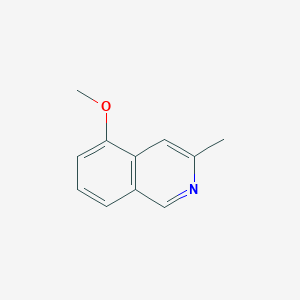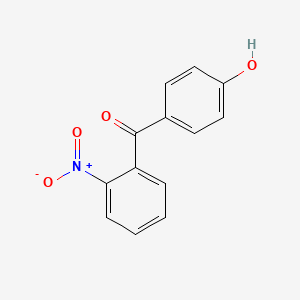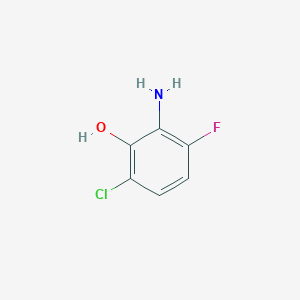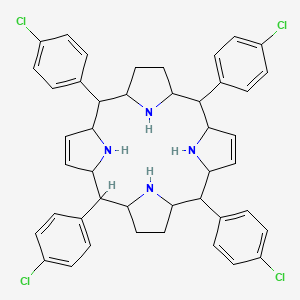
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide is a complex organic compound with a unique structure that includes butoxy, dimethoxy, fluorophenyl, and hydroxypropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-butoxy-3,5-dimethoxybenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the benzamide core.
Hydroxypropylation: The hydroxypropyl group is added via a reaction with an epoxide or a similar reagent under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 3-((4-fluorophenyl)methylamino)-2-hydroxypropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of other complex compounds.
Wirkmechanismus
The mechanism of action of 4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butoxy-3,5-dimethoxybenzohydrazide
- 4-Butoxy-3,5-dichlorophenol
- 4-Butoxy-3-methoxy-benzaldehyde
Uniqueness
4-Butoxy-3,5-dimethoxy-N-(3-((4-fluorophenyl)methylamino)-2-hydroxypropyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73584-26-6 |
|---|---|
Molekularformel |
C23H31FN2O5 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
4-butoxy-N-[3-(4-fluoro-N-methylanilino)-2-hydroxypropyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H31FN2O5/c1-5-6-11-31-22-20(29-3)12-16(13-21(22)30-4)23(28)25-14-19(27)15-26(2)18-9-7-17(24)8-10-18/h7-10,12-13,19,27H,5-6,11,14-15H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
QXZAYCGBKRZMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC(CN(C)C2=CC=C(C=C2)F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)





![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)



